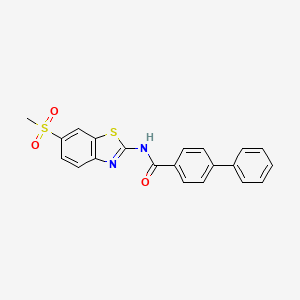

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

CAS No.: 349621-87-0

Cat. No.: VC4202512

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349621-87-0 |

|---|---|

| Molecular Formula | C21H16N2O3S2 |

| Molecular Weight | 408.49 |

| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

| Standard InChI | InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24) |

| Standard InChI Key | BJTCDUQLSRFODJ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, a benzothiazole derivative might be reacted with a benzoyl chloride in the presence of a base to form the desired amide. Characterization would involve spectroscopic methods like NMR and IR, as well as mass spectrometry to confirm the molecular structure.

Biological Significance

Benzamides and benzothiazoles have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a benzothiazole ring can enhance interactions with biological targets, potentially leading to therapeutic applications.

| Biological Activity | Relevance |

|---|---|

| Antimicrobial | Potential use against bacterial and fungal infections. |

| Anticancer | Could inhibit cancer cell growth or induce apoptosis. |

| Anti-inflammatory | May reduce inflammation by inhibiting specific enzymes. |

Research Findings and Future Directions

While specific research findings on N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide are not available, related compounds have shown promise in various biological assays. Future studies could focus on synthesizing this compound and evaluating its pharmacological properties using in vitro and in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume